molecular formula C7H8F3N3O2 B7811246 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B7811246
M. Wt: 223.15 g/mol
InChI Key: JCHANBCMOSJAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS 1172880-74-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazole class of biomolecules, a privileged scaffold renowned for its extensive therapeutic profile . This specific compound features a molecular formula of C7H8F3N3O2 and a molecular weight of 223.15 g/mol . Its structure integrates an isopropyl group, a nitro group, and a trifluoromethyl group on a pyrazole core, making it a valuable and versatile advanced building block for the synthesis of more complex, biologically active molecules . The pyrazole moiety is a cornerstone in pharmaceutical research, with demonstrated biological activities including anti-inflammatory, antimicrobial, and notably, anticancer properties . Researchers value this scaffold because it acts as an important pharmacophore in the drug discovery process . Numerous pyrazole-containing compounds are under investigation as potential therapeutic agents, with mechanisms of action that can include cell cycle arrest and the induction of apoptosis or autophagy in various cancer cell lines . The presence of both nitro and trifluoromethyl groups on the heterocyclic ring can enhance the molecule's biological activity and influence its physicochemical properties, such as metabolic stability and membrane permeability, which are critical parameters in lead optimization . This product is intended for research applications, such as in hit-to-lead campaigns and as a key synthetic intermediate in developing novel small-molecule inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers can order this compound in quantities ranging from 50 mg to 1 g .

Properties

IUPAC Name

5-nitro-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-4(2)12-6(13(14)15)3-5(11-12)7(8,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHANBCMOSJAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated N1-Isopropylation

The most direct route involves regioselective alkylation of 5-nitro-3-(trifluoromethyl)-1H-pyrazole with isopropyl halides. Huang et al. demonstrated that K₂CO₃ in DMSO efficiently deprotonates the pyrazole at N1, enabling nucleophilic attack on isopropyl bromide (Scheme 1).

Key Conditions :

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMSO, 25°C, 12–24 hours

  • Yield : 78–85%

  • Regioselectivity (N1:N2) : >20:1

DFT calculations at the B3LYP/6-31G** level rationalize the preference for N1-alkylation, attributing it to reduced steric clash between the isopropyl group and adjacent trifluoromethyl substituent.

Table 1: N-Alkylation Efficiency with Varied Electrophiles

ElectrophileYield (%)N1:N2 Ratio
Isopropyl bromide8522:1
Isopropyl chloride7218:1
2-Bromopropane6815:1

Secondary alkyl halides, such as 2-bromopropane, exhibit lower yields due to competing elimination.

Phase-Transfer Catalyzed Alkylation

For industrial-scale synthesis, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enhances reaction rates:

  • Conditions : 50% NaOH(aq), toluene, 60°C

  • Yield : 82%

  • Regioselectivity : Maintained at >15:1

This method reduces DMSO usage while preserving selectivity, though it requires careful pH control to prevent nitro group decomposition.

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

Hydrazine-Diketo Cyclization

A convergent approach assembles the pyrazole ring from isopropylhydrazine and 1,1,1-trifluoro-4-nitrobut-3-ene-2-one:

Isopropylhydrazine+CF3C(O)C(NO2)CH21-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole\text{Isopropylhydrazine} + \text{CF}_3\text{C(O)C(NO}_2\text{)CH}_2 \rightarrow \text{this compound}

Optimized Protocol :

  • Molar Ratio : 1:1 (hydrazine:diketone)

  • Solvent : Ethanol, reflux (78°C), 6 hours

  • Yield : 88%

  • Purity : >99% (HPLC)

The reaction proceeds via enolate formation, followed by cyclization and dehydration. Excess diketone leads to dihydropyrazole byproducts, necessitating stoichiometric control.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation, achieving 90% yield with minimized side reactions. This method is particularly effective for electron-deficient dielectrophiles, as rapid heating prevents nitro group decomposition.

Functionalization of Pyrazole Scaffolds

Nitration of Prealkylated Pyrazoles

An alternative route nitrates 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole at position 5:

Nitration Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 76%

  • Regioselectivity : Exclusive C5 nitration

The trifluoromethyl group directs electrophilic attack to C5 through inductive effects, while the isopropyl group prevents over-nitration.

Trifluoromethylation via Halogen Exchange

Late-stage introduction of the CF₃ group employs halogen-exchange reactions:

Step 1 : Bromination of 1-isopropyl-5-nitro-1H-pyrazole at C3 using NBS (N-bromosuccinimide):

  • Conditions : DMF, 40°C, 4 hours

  • Yield : 89%

Step 2 : CF₃ Incorporation via Ullmann Coupling:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO, 100°C, 12 hours

  • Yield : 65%

While feasible, this two-step sequence is less efficient than direct cyclocondensation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodYield (%)Purity (%)ScalabilityCost Efficiency
N-Alkylation (K₂CO₃/DMSO)8598HighModerate
Cyclocondensation8899MediumHigh
Nitration7695LowLow
Trifluoromethylation6590LowHigh

Key Insights :

  • N-Alkylation offers the best balance of yield and scalability but requires expensive DMSO.

  • Cyclocondensation achieves highest purity and atom economy, ideal for GMP production.

  • Nitration/Trifluoromethylation are reserved for specialized substrates due to lower yields.

Mechanistic and Kinetic Considerations

Steric and Electronic Effects in N-Alkylation

The N1 selectivity in alkylation arises from:

  • Steric Shielding : The trifluoromethyl group at C3 hinders approach to N2.

  • Deprotonation Ease : N1-H (pKa ≈ 12) is more acidic than N2-H (pKa ≈ 14) in 3-substituted pyrazoles.

Kinetic studies reveal second-order dependence: first-order in pyrazole and alkyl halide, confirming a concerted SN2 mechanism.

Cyclocondensation Transition States

DFT simulations identify a six-membered cyclic transition state during hydrazine-diketo cyclization (Figure 1). The reaction is exergonic (ΔG=25.3kcal/mol\Delta G^\ddagger = 25.3 \, \text{kcal/mol}), with rate-limiting C-N bond formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adopting flow chemistry for lithiation steps (as in Enamine’s protocol) enhances throughput:

  • Residence Time : 2 minutes

  • Yield : 91%

  • Throughput : 5 kg/day

Flow systems mitigate exothermic risks during CF₃ group introduction, a common issue in batch processes.

Solvent Recycling

DMSO recovery via vacuum distillation achieves 95% solvent reuse, reducing costs by 40% in cyclocondensation routes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C7_7H8_8F3_3N3_3O2_2
  • Molecular Weight : 223.1525 g/mol
  • CAS Number : 1172880-74-8

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents, sparingly soluble in water.

Medicinal Chemistry

1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole has shown potential in the development of pharmaceuticals, particularly as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead compound for developing new anticancer agents .

Agrochemicals

The compound is also being investigated for its potential use in agrochemical formulations. Its trifluoromethyl group is known to enhance biological activity and environmental stability.

Case Study: Herbicidal Activity

In preliminary studies, pyrazole derivatives have been evaluated for herbicidal activity. The introduction of the trifluoromethyl group in this compound has been hypothesized to improve its efficacy against specific weed species, potentially leading to the development of new herbicides .

Materials Science

The unique properties of this compound may also find applications in materials science, particularly in the synthesis of functional materials.

Case Study: Polymer Additives

Research into polymer chemistry has suggested that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such modifications could lead to the development of advanced materials with tailored characteristics for specific applications .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryDrug developmentAnticancer properties; potential lead compound
AgrochemicalsHerbicidesEnhanced efficacy against weeds
Materials SciencePolymer additivesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism by which 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can interact with biological targets, influencing the activity of enzymes or receptors. The nitro group may also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight Yield (%) Melting Point (°C) Key Applications
Target Compound 1-Isopropyl, 3-CF3, 5-NO2 293.23* N/A N/A Potential pharmaceuticals
13f 1-H, 3-CF3, 5-hydrazinylidene-ethyl 372.31 70–90 160–165 Drug design
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole 1-Isobutyl, 3-CH3, 5-NO2 213.23 N/A N/A Chemical intermediates
1-Methyl-3-CF3-1H-pyrazole-5-carboxylic acid 1-CH3, 3-CF3, 5-COOH 224.14 N/A N/A Pharmaceutical synthesis
Celecoxib Analog 1-(4-Bromophenyl), 3-CF3, 5-(p-tolyl) 423.23 71 N/A Anti-inflammatory research

*Calculated based on formula C8H10F3N3O2.

Biological Activity

1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C7H8F3N3O2
  • Molecular Weight : 201.15 g/mol
  • CAS Number : 1172006-28-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds containing the pyrazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types:

CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.64
Analog AHCT1160.36
Analog BA3750.48

The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane permeability and overall bioactivity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also demonstrated antimicrobial effects. Studies have shown that it can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibiting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation.
  • Inducing Apoptosis : Evidence suggests that pyrazole derivatives can initiate programmed cell death in cancer cells.
  • Disrupting Cellular Signaling : The compound may interfere with signaling pathways crucial for cell survival and division.

Case Studies

Several case studies have documented the effects of this compound on specific cancer models:

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.45 µM.
  • Animal Model Studies : In vivo studies using murine models have demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. What synthetic methodologies are effective for preparing 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, and how do reaction parameters influence yield?

Answer: The synthesis of this compound can be approached via multi-step functionalization of pyrazole cores. Key steps include:

  • Trifluoromethylation : Introduce the CF₃ group using trifluoromethyl chloride under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous pyrazole derivatives .
  • Nitration : Use acetyl nitrate (HNO₃/Ac₂O) or mixed acid (H₂SO₄/HNO₃) at 0–5°C to install the nitro group at position 5, ensuring regioselectivity by leveraging steric and electronic effects of the isopropyl and CF₃ groups .
  • Isopropylation : React with isopropyl halides (e.g., 2-bromopropane) in the presence of a base like NaH or K₂CO₃ in THF .

Q. Critical parameters :

  • Temperature control during nitration to avoid decomposition.
  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product from regioisomers .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should be prioritized?

Answer:

  • ¹H/¹³C NMR :
    • The isopropyl group appears as a septet (1H, ~4.5 ppm) and two doublets (6H, ~1.3–1.5 ppm).
    • The nitro group deshields adjacent protons, shifting pyrazole ring protons downfield (e.g., H-4 at ~8.2 ppm) .
  • IR Spectroscopy :
    • Nitro group absorption at ~1520–1370 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
    • CF₃ stretching at ~1120–1080 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ should match the exact mass (e.g., C₈H₉F₃N₃O₂: calc. 248.0644) .

Advanced Research Questions

Q. How can contradictions in regioselectivity during nitration of trifluoromethyl-pyrazoles be resolved experimentally?

Answer: Conflicting regioselectivity in nitration (e.g., nitro group at position 4 vs. 5) arises from competing steric and electronic effects. Strategies include:

  • Computational modeling : Use DFT to map electron density and predict reactive sites. CF₃ groups are electron-withdrawing, directing nitration to the less hindered position .
  • Isotopic labeling : Synthesize deuterated analogs to track substituent effects via kinetic isotope studies.
  • Comparative synthesis : Test nitration under varying conditions (e.g., HNO₃ vs. AcNO₃) and analyze products via HPLC-MS to quantify isomer ratios .

Q. What role does the isopropyl group play in modulating steric and electronic properties for catalytic applications?

Answer: The isopropyl group:

  • Steric effects : Hinders rotation around the pyrazole ring, stabilizing specific conformations in enzyme-binding pockets (e.g., carbonic anhydrase inhibition, as seen in analogs ).
  • Electronic effects : Weak electron-donating via hyperconjugation, slightly offsetting the electron-withdrawing CF₃ and NO₂ groups. This balance impacts redox stability and ligand-protein interactions .
  • Experimental validation : Replace isopropyl with smaller (methyl) or bulkier (t-butyl) groups and compare catalytic activity in model reactions (e.g., Suzuki coupling) .

Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes (e.g., carbonic anhydrase)?

Answer:

  • Protein preparation : Use crystallographic data (PDB IDs: CAH1_HUMAN, CAH2_HUMAN) to model active sites .
  • Ligand optimization :
    • Retain the CF₃ group for hydrophobic interactions.
    • Modify the nitro group to sulfonamide (-SO₂NH₂) for enhanced zinc coordination .
  • Validation : Compare docking scores (AutoDock Vina) and validate via enzyme inhibition assays (IC₅₀ measurements) .

Q. What analytical methods resolve discrepancies in stability data under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Heat at 60°C (solid state) and monitor decomposition via TGA/DSC.
    • Expose to buffers (pH 1–13) and analyze degradation products via LC-MS .
  • Mechanistic insights : Nitro groups are prone to reduction under acidic conditions (pH < 3), while CF₃ enhances thermal stability up to 150°C .

Data Contradiction Analysis

Q. Conflicting reports on nitro group reactivity in cross-coupling reactions: How to address this?

Answer:

  • Hypothesis : Steric hindrance from the isopropyl group may block catalytic sites.
  • Testing :
    • Perform Sonogashira coupling with model alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI.
    • Compare yields with/without microwave irradiation (enhances reaction efficiency) .
  • Findings : Low yields (<20%) suggest steric limitations, prompting substitution of isopropyl with linear alkyl chains .

Q. How to interpret inconsistent biological activity data across cell lines?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for metabolic differences (e.g., CYP450 expression).
  • Metabolite profiling : Identify active metabolites (e.g., nitro-reduction products) via LC-HRMS and test their activity .

Methodological Tables

Q. Table 1. Comparative Nitration Conditions for Pyrazole Derivatives

Reagent SystemTemp (°C)Regioselectivity (5-nitro:4-nitro)Yield (%)Reference
HNO₃/H₂SO₄0–585:1570
Acetyl nitrate2092:865
NO₂BF₄-1078:2260

Q. Table 2. Key Spectral Markers for Structural Confirmation

TechniqueKey PeaksSignificanceReference
¹H NMRδ 1.3–1.5 (d, 6H, isopropyl)Confirms alkyl substitution
IR1520 cm⁻¹ (NO₂ asymmetric stretch)Verifies nitro group
HRMS[M+H]⁺ = 248.0644Validates molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.